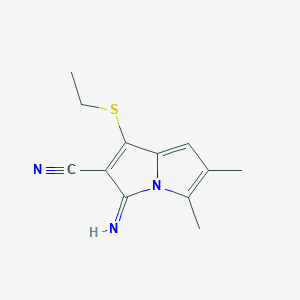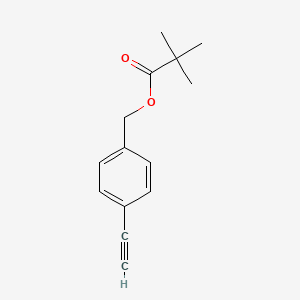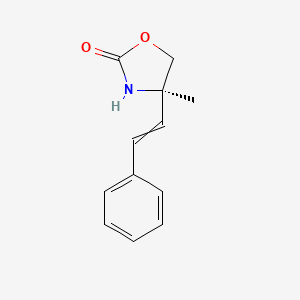![molecular formula C20H23NO B12603369 Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl- CAS No. 648928-60-3](/img/structure/B12603369.png)
Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl-: is a complex organic compound characterized by a spiro linkage between a pyrrolidine ring and a xanthene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- typically involves multi-component reactions. One common method is the condensation reaction between a pyrrolidine derivative and a xanthene precursor under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the spiro linkage. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Medicine
In medicine, Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.
Mecanismo De Acción
The mechanism of action of Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[pyrrolidine-3,9’-[9H]xanthen]-2-one, 1-butyl-
- Spiro[fluorene-9,9’-xanthene]
- Spiro[acridine-9,9’-xanthene]
Uniqueness
Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- stands out due to its unique spiro linkage and the combination of pyrrolidine and xanthene moieties. This structural feature imparts distinct chemical properties, making it a versatile compound for various applications in scientific research and industry.
Propiedades
Número CAS |
648928-60-3 |
|---|---|
Fórmula molecular |
C20H23NO |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
1-butylspiro[pyrrolidine-3,9'-xanthene] |
InChI |
InChI=1S/C20H23NO/c1-2-3-13-21-14-12-20(15-21)16-8-4-6-10-18(16)22-19-11-7-5-9-17(19)20/h4-11H,2-3,12-15H2,1H3 |
Clave InChI |
DIVCUYNSBNWJSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCC2(C1)C3=CC=CC=C3OC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline](/img/structure/B12603292.png)

![Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12603301.png)
![6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12603309.png)

![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B12603316.png)
![Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-](/img/structure/B12603323.png)



propanedinitrile](/img/structure/B12603344.png)

![[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol](/img/structure/B12603361.png)

